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Compound of Interest

Compound Name: Shegansu B

Cat. No.: B13421285 Get Quote

Disclaimer: Initial searches for "Shegansu B" did not yield specific results in the available

scientific literature. Therefore, these Application Notes and Protocols have been generated for

Protosappanin B (PSB), a bioactive compound with documented anti-tumor properties, to serve

as a representative example of the requested content.

Introduction
Protosappanin B (PSB) is a key bioactive component isolated from the heartwood of Sappan

Lignum (Caesalpinia sappan L.). It has garnered significant interest in oncological research due

to its demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.

These notes provide an overview of its biological activities, mechanism of action, and protocols

for its application in in vitro drug discovery settings.

Biological Activity and Mechanism of Action
PSB has been shown to exert anti-tumor effects, particularly in colon cancer cells.[1] Its primary

mechanism involves the inhibition of cell viability and migration, and the induction of apoptosis.

[1] PSB achieves this by modulating several key intracellular signaling pathways and targeting

the expression of Golgi phosphoprotein 3 (GOLPH3).[1]

Key Signaling Pathways Modulated by Protosappanin B
PSB has been observed to significantly reduce the phosphorylation of key proteins in the

following signaling pathways in SW620 colon cancer cells:[1]
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PI3K/Akt/p70S6K Pathway: This pathway is crucial for cell survival and proliferation. PSB-

mediated inhibition of Akt and p70S6K phosphorylation leads to decreased cell growth.

Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in many cancers.

PSB downregulates β-catenin expression, thereby inhibiting cancer cell proliferation and

survival.

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation,

differentiation, and migration. PSB inhibits the phosphorylation of ERK1/2, contributing to its

anti-migratory effects.[1]

The inhibitory effects of PSB on these pathways can be reversed by the respective signaling

pathway agonists.[1]

Targeting GOLPH3 Expression
A novel anti-cancer mechanism of PSB involves the suppression of Golgi phosphoprotein 3

(GOLPH3) expression in a concentration-dependent manner.[1] GOLPH3 is an oncoprotein

that is overexpressed in several cancers and is associated with poor prognosis.

Overexpression of GOLPH3 in SW620 cells has been shown to confer resistance to the

cytotoxic activity of PSB.[1] In vivo xenograft experiments have confirmed that PSB inhibits

tumor growth by suppressing GOLPH3 expression.[1]

Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Protosappanin B on

colon cancer cells.

Table 1: Effect of Protosappanin B on the Viability of Colon Cancer Cell Lines
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Cell Line Treatment Concentration (µM)
Inhibition of
Viability (%)

SW620 Protosappanin B 25 Significant Inhibition

SW620 Protosappanin B 50 Significant Inhibition

SW620 Protosappanin B 100 Significant Inhibition

HCT116 Protosappanin B Not specified Poor effect

Data extracted from in vitro studies on human colon cancer cell lines.[1]

Table 2: Effect of Protosappanin B on Protein Expression in SW620 Cells

Target Protein Treatment Concentration (µM)
Change in
Expression

p-AKT Protosappanin B 25, 50, 100 Significant Reduction

p-p70S6K Protosappanin B 25, 50, 100 Significant Reduction

β-catenin Protosappanin B 25, 50, 100 Significant Reduction

p-ERK1/2 Protosappanin B 25, 50, 100 Significant Reduction

GOLPH3 Protosappanin B 25, 50, 100

Concentration-

dependent

Suppression

Data based on Western blot analysis in SW620 cells.[1]

Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-tumor effects of

Protosappanin B.

Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Protosappanin B on the viability of colon cancer cells.
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Materials:

SW620 and HCT116 human colon cancer cell lines

Protosappanin B (PSB)

DMEM (Dulbecco's Modified Eagle Medium)

FBS (Fetal Bovine Serum)

Penicillin-Streptomycin solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

96-well plates

Microplate reader

Procedure:

Seed SW620 and HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL

of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for

cell attachment.

Prepare serial dilutions of Protosappanin B in culture medium at final concentrations of 25,

50, and 100 µM.

Remove the medium from the wells and add 100 µL of the PSB-containing medium or control

medium (without PSB).

Incubate the plates for 48 hours at 37°C and 5% CO₂.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of

control cells) x 100%.

Protocol 2: Western Blot Analysis
Objective: To analyze the effect of Protosappanin B on the expression of key signaling proteins.

Materials:

SW620 cells

Protosappanin B (PSB)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-p-AKT, anti-p-p70S6K, anti-β-catenin, anti-p-ERK1/2, anti-GOLPH3,

anti-β-actin)

HRP-conjugated secondary antibodies

ECL (Enhanced Chemiluminescence) detection reagent

Chemiluminescence imaging system

Procedure:

Seed SW620 cells in 6-well plates and grow to 70-80% confluency.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13421285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat the cells with Protosappanin B at concentrations of 25, 50, and 100 µM for 24 hours.

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20)

for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST and visualize the protein bands using an ECL

detection reagent and a chemiluminescence imaging system.

Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows

discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b13421285?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33289438/
https://pubmed.ncbi.nlm.nih.gov/33289438/
https://www.benchchem.com/product/b13421285#shegansu-b-in-drug-discovery-applications
https://www.benchchem.com/product/b13421285#shegansu-b-in-drug-discovery-applications
https://www.benchchem.com/product/b13421285#shegansu-b-in-drug-discovery-applications
https://www.benchchem.com/product/b13421285#shegansu-b-in-drug-discovery-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13421285?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13421285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

